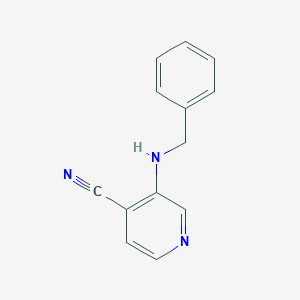
3-(Benzylamino)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylamino)pyridine-4-carbonitrile is an organic compound with the molecular formula C13H11N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzylamino group at the third position and a carbonitrile group at the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)pyridine-4-carbonitrile typically involves the nucleophilic substitution reaction of 3-chloropyridine-4-carbonitrile with benzylamine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures. The reaction proceeds as follows:
- Dissolve 3-chloropyridine-4-carbonitrile in dimethylformamide.
- Add benzylamine and potassium carbonate to the solution.
- Heat the reaction mixture to 100-120°C for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
3-(Benzylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride; reaction conditionsreflux in anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, thiols); reaction conditionssolvent (e.g., ethanol), base (e.g., sodium hydroxide), elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-(Benzylamino)pyridine-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its derivatives are studied for their therapeutic potential.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 3-(Benzylamino)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.
相似化合物的比较
Similar Compounds
- 3-(Aminomethyl)pyridine-4-carbonitrile
- 3-(Phenylamino)pyridine-4-carbonitrile
- 3-(Methylamino)pyridine-4-carbonitrile
Uniqueness
3-(Benzylamino)pyridine-4-carbonitrile is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity, which can influence its solubility and membrane permeability. Additionally, the benzylamino group can participate in specific interactions with biological targets, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
3-(benzylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C13H11N3/c14-8-12-6-7-15-10-13(12)16-9-11-4-2-1-3-5-11/h1-7,10,16H,9H2 |
InChI 键 |
HDKOYHBQWHGHAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CNC2=C(C=CN=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


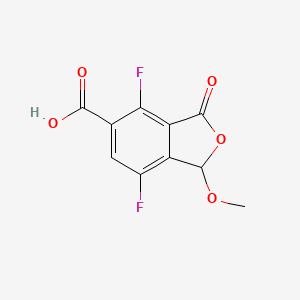

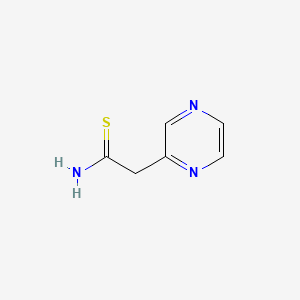
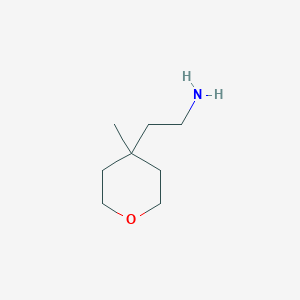
![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)
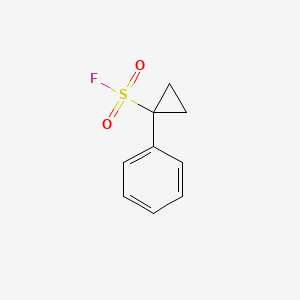
![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)

![rac-tert-butyl(3aR,6aS)-3-formyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-5-carboxylate](/img/structure/B13574240.png)
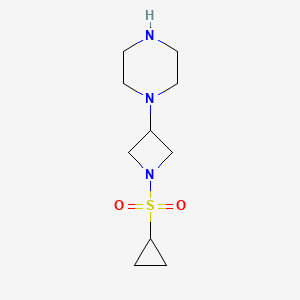
![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)

![5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13574266.png)
